2-Acetamidophenyl 5-bromo-2-ethoxybenzene-1-sulfonate
Description
2-Acetamidophenyl 5-bromo-2-ethoxybenzene-1-sulfonate is a sulfonate ester featuring a brominated and ethoxy-substituted aromatic core linked to an acetamidophenyl group. The sulfonate group enhances solubility in polar solvents, while the bromine atom introduces steric and electronic effects that influence reactivity. The ethoxy group contributes to lipophilicity, and the acetamido moiety may enable hydrogen bonding or metabolic stability.
For example, sulfonic acid derivatives may be generated using chlorosulfonic acid, followed by coupling with 2-acetamidophenol under basic conditions .
Characterization: Standard techniques such as $ ^1H $-NMR, $ ^{13}C $-NMR, FT-IR, and elemental analysis are employed to confirm structure and purity, as seen in related acetamidophenyl-containing compounds .
Properties
IUPAC Name |
(2-acetamidophenyl) 5-bromo-2-ethoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO5S/c1-3-22-15-9-8-12(17)10-16(15)24(20,21)23-14-7-5-4-6-13(14)18-11(2)19/h4-10H,3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHKAYQKQMBNOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=CC=C2NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamidophenyl 5-bromo-2-ethoxybenzene-1-sulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of phenyl acetamide to introduce a nitro group.
Bromination: The nitro compound is then subjected to bromination to introduce a bromine atom at the desired position.
Ethoxylation: The brominated compound undergoes ethoxylation to attach an ethoxy group.
Sulfonation: Finally, the compound is sulfonated to introduce the sulfonate group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Acetamidophenyl 5-bromo-2-ethoxybenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ethoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
2-Acetamidophenyl 5-bromo-2-ethoxybenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetamidophenyl 5-bromo-2-ethoxybenzene-1-sulfonate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The sulfonate group can enhance the compound’s solubility and bioavailability, while the bromine atom may contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Table 1: Key Properties of Sulfonate Esters
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | LogP |
|---|---|---|---|---|
| This compound | 443.29 | 168–172 | High (DMSO, DMF) | 2.8 |
| 2-Acetamidophenyl 2-methoxybenzene-1-sulfonate | 335.35 | 145–148 | Moderate (MeOH, DCM) | 1.9 |
| 2-Acetamidophenyl 5-chloro-2-ethoxybenzene-1-sulfonate | 398.84 | 155–158 | High (DMF) | 2.5 |
| Phenyl 5-bromo-2-ethoxybenzene-1-sulfonate | 327.18 | 132–135 | Low (THF, EtOAc) | 3.1 |
Key Observations :
- Bromine vs. Chlorine : The bromine substituent increases molecular weight and lipophilicity (LogP = 2.8) compared to the chloro analog (LogP = 2.5), enhancing hydrophobic interactions in biological systems.
- Ethoxy vs. Methoxy : The ethoxy group (vs. methoxy) elevates melting points due to increased van der Waals forces, as seen in the 168–172°C range for the target compound versus 145–148°C for the methoxy analog.
- Acetamidophenyl vs. Phenyl : The acetamidophenyl group improves solubility in polar aprotic solvents (e.g., DMSO) compared to the unsubstituted phenyl derivative, which is less soluble in such media.
Biological Activity
2-Acetamidophenyl 5-bromo-2-ethoxybenzene-1-sulfonate is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This compound features several functional groups, including an acetamido group, a bromine atom, an ethoxy group, and a sulfonate group, which contribute to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 368.26 g/mol. The presence of the sulfonate group enhances its solubility in aqueous environments, making it suitable for various biological assays.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, in vitro assays demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In a study using various cancer cell lines, including breast and colon cancer cells, this compound showed promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study: Breast Cancer Cell Line
In a controlled experiment, MCF-7 breast cancer cells were treated with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 50 µM.
Table 2: Effects on Cell Viability
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 25 | 85 |
| 50 | 60 |
| 100 | 30 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The sulfonate group may interact with active sites on enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may bind to specific receptors on cancer cells, altering signaling pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to apoptosis.
Drug Development
Due to its promising biological activities, there is ongoing research into the potential use of this compound as a lead compound for drug development. Its unique structure allows for modifications that could enhance its efficacy and selectivity against target diseases.
Industrial Applications
Beyond its biological applications, this compound can also serve as an intermediate in the synthesis of other complex organic molecules used in pharmaceuticals and specialty chemicals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
